Methyl 3-chloro-2,2-dimethyl-3-oxopropanoate
Description
Properties
IUPAC Name |
methyl 3-chloro-2,2-dimethyl-3-oxopropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClO3/c1-6(2,4(7)8)5(9)10-3/h1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHZPQWZDBDVTIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)OC)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00551820 | |
| Record name | Methyl 3-chloro-2,2-dimethyl-3-oxopropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00551820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64507-20-6 | |
| Record name | Methyl 3-chloro-2,2-dimethyl-3-oxopropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00551820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 3-chloro-2,2-dimethyl-3-oxopropanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-chloro-2,2-dimethyl-3-oxopropanoate can be synthesized through several methods. One common route involves the reaction of 3-chloro-2,2-dimethylpropanoic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound often involves continuous flow processes to maximize yield and efficiency. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-chloro-2,2-dimethyl-3-oxopropanoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, alcohols, or thiols.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and methanol.
Reduction: The compound can be reduced to form the corresponding alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used under anhydrous conditions.
Hydrolysis: Acidic or basic conditions, using reagents like hydrochloric acid or sodium hydroxide, facilitate the hydrolysis reaction.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Nucleophilic Substitution: Products include substituted esters, amides, or ethers.
Hydrolysis: The major products are 3-chloro-2,2-dimethylpropanoic acid and methanol.
Reduction: The primary product is 3-chloro-2,2-dimethyl-1-propanol.
Scientific Research Applications
Methyl 3-chloro-2,2-dimethyl-3-oxopropanoate is utilized in various scientific research fields:
Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals.
Biology: The compound is used in the synthesis of biologically active molecules, including enzyme inhibitors and receptor modulators.
Medicine: It is involved in the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of specialty chemicals, polymers, and resins.
Mechanism of Action
The mechanism of action of methyl 3-chloro-2,2-dimethyl-3-oxopropanoate involves its reactivity as an electrophile. The chlorine atom and the ester group make the compound susceptible to nucleophilic attack, leading to various substitution and addition reactions. The molecular targets and pathways depend on the specific reactions and applications in which the compound is used.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: Methyl 3-chloro-2,2-dimethyl-3-oxopropanoate
- CAS Number : 64507-20-6
- Molecular Formula : C₆H₉ClO₃
- Molecular Weight : 164.58 g/mol (calculated)
- Purity : Available at 80% purity for research use .
Structural Features :
This compound contains a methyl ester group, a chlorine atom at position 3, two methyl substituents at position 2, and a ketone (oxo) group at position 3. The dimethyl groups introduce steric hindrance, influencing reactivity and stability .
Applications: Primarily used as a laboratory reagent for organic synthesis.
Comparison with Structurally Similar Compounds
Ethyl 3-chloro-2,2-dimethyl-3-oxopropanoate
Methyl 3-chloro-3-oxopropanoate
- CAS : 37517-81-0
- Formula : C₄H₅ClO₃
- Molecular Weight : 136.54 g/mol
- Key Differences :
- Lacks the 2,2-dimethyl groups, reducing steric hindrance and increasing reactivity.
- Simpler structure may favor use as an acylating agent.
- Hazards : Classified as hazardous for laboratory use; releases toxic fumes upon decomposition .
Methyl 2-(3,4-dichlorobenzyl)-3-oxopropanoate
3-Chloro-2-oxopropanoic Acid
- CAS: Not explicitly listed (referenced as "3-chloro-2-oxopropanoic acid")
- Formula : C₃H₃ClO₃
- Molecular Weight : 122.51 g/mol
- Likely used as a precursor for ester or amide synthesis .
Comparative Data Table
Reactivity and Stability Insights
- Steric Effects: The 2,2-dimethyl groups in the target compound reduce nucleophilic attack at the carbonyl carbon, enhancing stability compared to non-dimethyl analogs like Methyl 3-chloro-3-oxopropanoate .
- Electronic Effects : The chlorine atom increases electrophilicity at the α-carbon, facilitating substitution reactions .
- Applications in Synthesis : The ethyl variant (CAS 64244-87-7) may be preferred in reactions requiring slower hydrolysis rates due to its longer alkyl chain .
Biological Activity
Methyl 3-chloro-2,2-dimethyl-3-oxopropanoate (CAS No. 64507-20-6) is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its biological mechanisms, effects on cellular processes, and related research findings.
- Molecular Formula : C₆H₉ClO₃
- Molecular Weight : 164.59 g/mol
- Structure : The compound features a chlorinated ester with a unique arrangement of functional groups that may influence its reactivity and biological activity.
Target of Action
This compound has been studied for its potential to inhibit the proliferation of cancer cells, particularly colon cancer cells. Related compounds have shown affinity for heat shock proteins, which are implicated in cell survival and proliferation pathways.
Mode of Action
The proposed mechanism involves:
- Inhibition of Cell Proliferation : Preliminary studies suggest that this compound may selectively inhibit the growth of certain cell types by affecting cell cycle regulation and apoptosis pathways.
- Biochemical Interactions : The compound may exert its effects through binding interactions with biomolecules, potentially leading to enzyme inhibition or modulation of gene expression.
Cellular Effects
Research indicates that this compound exhibits the following cellular effects:
- Selective Inhibition : It has been observed to selectively inhibit the proliferation of specific cancer cell lines, indicating a targeted therapeutic potential.
- Temporal Effects : The biological effects can vary over time due to factors like compound stability and cellular environment, necessitating further investigation into long-term impacts on cellular functions.
In Vitro Studies
A study investigating the antiproliferative effects of related compounds demonstrated significant inhibition of colon cancer cell lines. The results indicated that compounds with similar structures might share common pathways in their mode of action.
| Compound | Activity | Reference |
|---|---|---|
| This compound | Antiproliferative | |
| Ethyl 3-chloro-2,2-dimethylpropanoate | Anticancer |
Related Compounds
Research on structurally similar compounds has shown promising results in various biological assays:
- Ethyl 3-chloro-2,2-dimethylpropanoate has been linked to anticancer properties and is used in synthesizing biologically active indole derivatives.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
